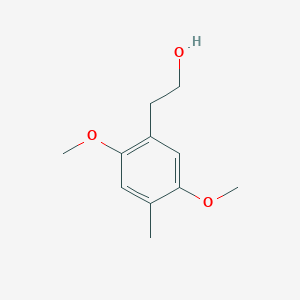

2-(2,5-Dimethoxy-4-methylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38439-76-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)ethanol |

InChI |

InChI=1S/C11H16O3/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

VWMBBFIXQDZOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CCO)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 2 2,5 Dimethoxy 4 Methylphenyl Ethanol

Strategies for De Novo Synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol

The creation of this compound from basic precursors involves a multi-step process that begins with the synthesis of a key intermediate, 2,5-dimethoxy-4-methylbenzaldehyde (B127970). This aldehyde then undergoes reduction to yield the target alcohol.

Precursor Selection and Preparation (e.g., 2,5-dimethoxy-4-methylbenzaldehyde derivatives)

The most common precursor for the synthesis of this compound is 2,5-dimethoxy-4-methylbenzaldehyde. This aromatic aldehyde can be prepared through several established formylation reactions of the readily available starting material, 2,5-dimethoxytoluene (B1361827).

Two prominent methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction.

Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). chem-station.comchemistrysteps.comjk-sci.comwikipedia.org The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction with 2,5-dimethoxytoluene. chem-station.comchemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate yields the desired 2,5-dimethoxy-4-methylbenzaldehyde. chem-station.com

Gattermann Reaction: This reaction provides an alternative route to 2,5-dimethoxy-4-methylbenzaldehyde by formylating 2,5-dimethoxytoluene with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgvedantu.comcollegedunia.comlscollege.ac.in A variation of this method, which avoids the use of the highly toxic HCN gas, employs zinc cyanide (Zn(CN)₂) or sodium cyanide. wikipedia.org The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not suitable for phenol (B47542) ether substrates. wikipedia.orgbyjus.com

| Reaction | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | 2,5-dimethoxytoluene, N-methylformanilide/DMF, POCl₃ | Forms a Vilsmeier reagent as the electrophile. chem-station.com |

| Gattermann Reaction | 2,5-dimethoxytoluene, HCN/HCl, AlCl₃ | A classic formylation method for aromatic compounds. collegedunia.com |

Reduction Reactions and Stereocontrol in Synthesis

The conversion of 2,5-dimethoxy-4-methylbenzaldehyde to this compound is achieved through the reduction of the aldehyde functional group. Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comadichemistry.comjuniperpublishers.com

Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent that readily reduces aldehydes to primary alcohols. masterorganicchemistry.comchemguide.co.uklibretexts.orgcommonorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). chemguide.co.ukcommonorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol. masterorganicchemistry.comlibretexts.org

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ can also be used to reduce aldehydes to primary alcohols. adichemistry.comchemistrysteps.comlibretexts.orgleah4sci.com Due to its high reactivity, particularly with protic solvents, LiAlH₄ reductions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The workup procedure involves the careful quenching of excess hydride followed by hydrolysis to liberate the alcohol. adichemistry.com

Since the starting aldehyde is achiral and the product is a primary alcohol with no new stereocenter being formed, stereocontrol is not a factor in this specific reduction step.

| Reducing Agent | Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective, suitable for reducing aldehydes in the presence of less reactive functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful reducing agent, requires anhydrous conditions. adichemistry.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial formylation step, factors such as reaction temperature, stoichiometry of reagents, and reaction time can significantly influence the outcome.

In the subsequent reduction step, the choice of reducing agent and solvent, as well as the temperature and reaction time, are key parameters to control. For instance, reductions with NaBH₄ are often performed at room temperature or below to enhance selectivity. With LiAlH₄, reactions are typically initiated at low temperatures and then allowed to warm to room temperature. The workup procedure is also critical to ensure the complete conversion of the intermediate alkoxide to the final alcohol product and to facilitate its isolation. While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, yields for analogous reductions of aromatic aldehydes are generally high.

Chemical Derivatization and Analog Preparation from this compound

The hydroxyl group of this compound serves as a functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogs.

Esterification and Etherification Reactions

Esterification: The primary alcohol functionality of this compound can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). These reactions are typically catalyzed by an acid or a coupling agent. For example, direct esterification with a carboxylic acid can be promoted by a strong acid catalyst, often with the removal of water to drive the equilibrium towards the product. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, provides a high-yielding route to the corresponding esters.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. The alkoxide is typically generated in situ by treating the alcohol with a strong base like sodium hydride. Other methods for the etherification of benzylic alcohols include reactions catalyzed by Lewis acids or the use of specific reagents that promote dehydration under milder conditions.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 2-(2,5-dimethoxy-4-methylphenyl)acetaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the selectivity and yield. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid.

Reduction: Further reduction of the alcohol functional group in this compound to a hydrocarbon is a more challenging transformation. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones and aldehydes to alkanes. juniperpublishers.comwikipedia.organnamalaiuniversity.ac.in However, its application to alcohols is not direct. A more common approach for the deoxygenation of a benzylic alcohol involves its conversion to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a reagent like lithium aluminum hydride.

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic acid/acid catalyst, Acid chloride/base | Ester |

| Etherification | Alkyl halide/base (Williamson) | Ether |

| Oxidation | PCC, Dess-Martin periodinane | Aldehyde |

| Reduction (Deoxygenation) | 1. Tosyl chloride/pyridine, 2. LiAlH₄ | Alkane |

Formation of Imine and Oxime Derivatives

The conversion of this compound into imine and oxime derivatives is a two-step process. The initial step involves the oxidation of the primary alcohol to its corresponding aldehyde, 2-(2,5-dimethoxy-4-methylphenyl)acetaldehyde. Following this, the aldehyde undergoes a condensation reaction with a primary amine to yield an imine (also known as a Schiff base), or with hydroxylamine (B1172632) to form an oxime.

Step 1: Oxidation to Aldehyde

The oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. researchgate.net Various reagents and conditions can achieve this, ranging from classic methods using chromium-based reagents to milder, more selective modern techniques. For instance, methods utilizing dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles (like in Swern or Pfitzner-Moffatt oxidations) are effective. organic-chemistry.org Trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) also provides a highly chemoselective method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.org

Step 2: Condensation to Imines and Oximes

Once 2-(2,5-dimethoxy-4-methylphenyl)acetaldehyde is formed, it can react with primary amines (R-NH₂) in an acid-catalyzed reversible reaction to form imines. libretexts.org The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov The pH of the reaction is crucial; it is typically optimal near a pH of 5 to ensure the carbonyl group is sufficiently activated by protonation without deactivating the amine nucleophile by converting it into its non-nucleophilic ammonium (B1175870) conjugate acid. libretexts.org

Similarly, reacting the aldehyde with hydroxylamine (NH₂OH) under mild acidic conditions yields the corresponding oxime, 2-(2,5-dimethoxy-4-methylphenyl)acetaldehyde oxime. This reaction is analogous to imine formation and serves as a common method for preparing oxime derivatives from carbonyl compounds. researchgate.net

| Transformation | Starting Material | Reagent(s) | Intermediate Product | Final Product Type |

| Imine Formation | This compound | 1. Oxidizing Agent (e.g., TEMPO/TCCA) 2. Primary Amine (R-NH₂), Acid Catalyst | 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde | Imine (Schiff Base) |

| Oxime Formation | This compound | 1. Oxidizing Agent (e.g., TEMPO/TCCA) 2. Hydroxylamine (NH₂OH), Acid Catalyst | 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde | Oxime |

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

The 2,5-dimethoxy-4-methylphenyl moiety is the structural core of several well-known psychoactive compounds, including 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-Dimethoxy-4-methylphenethylamine (B1664025) (2C-D). wikipedia.orgnih.gov Consequently, this compound is a strategically important intermediate for accessing these and other related complex molecules.

The synthetic utility of this ethanol derivative lies in its conversion to key precursors. As described previously, oxidation of the alcohol yields 2-(2,5-dimethoxy-4-methylphenyl)acetaldehyde. This aldehyde is a critical building block. For instance, a common route to substituted amphetamines involves the condensation of a phenylacetaldehyde (B1677652) derivative with nitroethane, followed by reduction of the resulting nitropropene. erowid.org The synthesis of DOM has been demonstrated starting from the structurally related 2,5-dimethoxy-4-methylbenzaldehyde, highlighting the importance of carbonyl intermediates with this substitution pattern. erowid.org

Therefore, this compound can be envisioned as a precursor in a multi-step synthesis. After its oxidation to the aldehyde, subsequent reactions can elongate the carbon chain and introduce the desired amine functionality to construct complex phenethylamine (B48288) and amphetamine derivatives. researchgate.netresearchgate.net

| Target Molecule Class | Key Intermediate from Subject Compound | Potential Subsequent Transformation(s) | Example Final Product |

| Phenethylamines | 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde | Reductive amination | 2,5-Dimethoxy-4-methylphenethylamine (2C-D) |

| Amphetamines | 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde | Henry reaction (condensation with a nitroalkane) followed by reduction | 1-(2,5-Dimethoxy-4-methylphenyl)propan-2-amine (DOM) |

Development of Novel and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, modern research focuses on developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste. nih.gov This applies to both the synthesis of this compound itself and its subsequent chemical transformations.

One area of development is in the oxidation of alcohols. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants (e.g., chromium), which are toxic and generate hazardous waste. chemguide.co.uk Environmentally benign alternatives include catalytic aerobic oxidations and solvent-free methods. A notable innovation is the use of high-speed ball milling for the TEMPO-catalyzed oxidation of alcohols using air as the ultimate oxidant. beilstein-journals.orgd-nb.info This mechanochemical approach can proceed faster than solution-based reactions, eliminates the need for bulk organic solvents, and simplifies product purification. beilstein-journals.org

The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable, more eco-friendly replacements for many applications. mdpi.com Applying these greener solvents to reactions involving this compound and its derivatives can significantly reduce the environmental footprint of the synthetic process. nih.gov The development of protocols that utilize water as a solvent represents another significant advance in creating environmentally friendly synthetic methods. nih.gov

| Reaction Step | Traditional Method | Environmental Concerns | Novel/Green Alternative | Environmental Benefits |

| Alcohol Oxidation | Use of stoichiometric Cr(VI) reagents (e.g., PDC, PCC) in chlorinated solvents (e.g., DCM). | Toxic heavy metal waste, use of hazardous solvents. | Catalytic TEMPO oxidation using air as the oxidant under solvent-free ball milling conditions. beilstein-journals.orgd-nb.info | Eliminates toxic metal waste, avoids bulk solvents, increases efficiency. |

| General Synthesis | Use of conventional volatile organic solvents (VOCs) like toluene, THF, or diethyl ether. | Air pollution, flammability, toxicity. | Use of eco-friendly solvents such as 2-MeTHF, CPME, or water. nih.govmdpi.com | Reduced toxicity, lower environmental impact, improved safety. |

Analytical Characterization and Detection Methodologies for 2 2,5 Dimethoxy 4 Methylphenyl Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While specific experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, including various substituted phenylethanol and dimethoxyphenyl derivatives. rsc.orgchemicalbook.comchemicalbook.comrsc.orgrsc.orgresearchgate.netchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as singlets in the range of δ 6.5-7.0 ppm. The methylene (B1212753) protons of the ethyl group adjacent to the aromatic ring (-CH₂-Ar) and the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would likely appear as two distinct triplets around δ 2.8 ppm and δ 3.8 ppm, respectively. The methoxy (B1213986) groups (-OCH₃) would produce sharp singlets, typically between δ 3.7 and δ 3.9 ppm. The single proton of the hydroxyl group (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration, while the methyl group on the ring would appear as a singlet around δ 2.2-2.4 ppm. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the two methoxy groups would resonate around δ 55-57 ppm. The aliphatic carbons of the ethyl chain are expected at approximately δ 35 ppm (-CH₂-Ar) and δ 62 ppm (-CH₂-OH). The methyl carbon attached to the ring would likely appear near δ 16-18 ppm. The aromatic carbons would generate several signals between δ 110 and δ 155 ppm, with the carbons directly attached to the oxygen atoms (C2 and C5) being the most deshielded. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-CH₃ | ~2.3 | ~16-18 |

| -CH₂-Ar | ~2.8 (t) | ~35 |

| -CH₂-OH | ~3.8 (t) | ~62 |

| -OH | Variable (broad s) | - |

| -OCH₃ (x2) | ~3.8 (s) | ~55-57 |

| Aromatic C-H (x2) | ~6.7 (s) | ~113-118 |

| Aromatic Quaternary Carbons | - | ~125 (C-CH₃), ~128 (C-CH₂), ~151 (C-OCH₃), ~153 (C-OCH₃) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol functional group. rsc.orgnist.govresearchgate.netchemicalbook.com C-H stretching vibrations from the aliphatic ethyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches are typically observed just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹, and the aryl-alkyl ether C-O stretches for the methoxy groups would produce strong bands in the 1200-1250 cm⁻¹ region. Aromatic C=C ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ range. rsc.orgnist.govnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | 1600-1500 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. For phenylethanol and related structures, characteristic Raman signals include a strong aromatic ring breathing mode around 1000 cm⁻¹. researchgate.netnih.gov Other significant bands would correspond to the aromatic C-H bending and ring deformation modes. researchgate.netnih.govresearchgate.net This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum. libretexts.org

Mass Spectrometry (MS) Applications (e.g., EI-MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing this compound. mdpi.comscripps.edu

Electron Ionization-Mass Spectrometry (EI-MS): Typically coupled with Gas Chromatography (GC), EI-MS involves bombarding the molecule with high-energy electrons, leading to extensive and characteristic fragmentation. For this compound, the most prominent fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the CH₂OH group and the formation of a stable 2,5-dimethoxy-4-methylbenzyl cation. This fragment is often the base peak in the mass spectra of related phenethylamines. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique, commonly paired with Liquid Chromatography (LC), that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.comresearchgate.net This is highly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion ([M+H]⁺), providing structural information that enhances specificity and sensitivity for quantification. researchgate.netrsc.org

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other compounds in a mixture, which is a critical step before detection and quantification, especially in biological samples.

Gas Chromatography (GC) Methodologies

GC is a well-established technique for the analysis of volatile and thermally stable compounds. The analysis of phenethylamines and their metabolites, including the target alcohol, is frequently performed using GC coupled with a mass spectrometer (GC-MS). nih.govnih.govnih.gov

For the analysis of this compound, a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically suitable. nist.govunb.br Temperature programming is used to ensure adequate separation and peak shape. Due to the presence of the polar hydroxyl group, derivatization, such as acetylation or silylation, may be employed to improve thermal stability and chromatographic performance by reducing peak tailing. nist.govresearchgate.net However, analysis of underivatized compounds is also possible, particularly with the use of shorter analytical columns to minimize thermal degradation. unb.br

Table 3: Typical GC-MS Parameters for Analysis of Related Phenylethanol Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp ~100°C, ramped to ~300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of phenethylamine (B48288) derivatives in various matrices. nih.govepa.govwa.govmdpi.com This technique is well-suited for non-volatile or thermally labile compounds and often does not require derivatization.

Reversed-phase HPLC is the most common approach, using columns such as C18 or Phenyl-Hexyl. lcms.czresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. epa.govwa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate analytes with different polarities. lcms.czresearchgate.net

Table 4: Typical LC-MS/MS Parameters for Analysis of Phenethylamine-Type Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase, e.g., C18 or Phenyl-Hexyl (50-150 mm length) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Elution | Gradient |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of phenethylamine designer drugs, offering high separation efficiency and minimal sample consumption. researchgate.net CE separates analytes based on their differential migration in an electric field within a narrow capillary. For compounds like this compound, various CE modes can be employed.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode, separating ions based on their charge-to-size ratio. semanticscholar.org However, for enhanced separation and sensitivity, more advanced CE techniques are often utilized. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is particularly useful for separating both neutral and charged molecules. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. This allows for the separation of a broader range of compounds, including various substituted phenethylamines. nih.gov

For the analysis of 2C-series phenethylamines, CE has been effectively coupled with sensitive detection methods. nih.gov These include:

CE with Native Fluorescence and LED-Induced Fluorescence (LIF) Detection: A study on five 2C-series drugs demonstrated separation using MEKC. nih.gov Native fluorescence detection limits were in the range of 10⁻⁴ M. To improve sensitivity, derivatization with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) followed by LIF detection significantly lowered detection limits to the 10⁻⁷ to 10⁻⁸ M range. nih.gov

CE coupled with Mass Spectrometry (CE-MS): This hyphenated technique provides high selectivity and structural information, making it invaluable for the unambiguous identification of target compounds in complex matrices. nih.govnih.gov CE-MS has been successfully used to screen for and quantify 4-alkyl-2,5-dimethoxy-amphetamine derivatives and thiophenethylamine designer drugs (2C-T-series) in urine and plasma samples. nih.govnih.gov

The table below summarizes key parameters from studies on related phenethylamines using CE techniques.

| CE Technique | Analyte Group | Matrix | Detection Method | Achieved Detection Limits | Reference |

| MEKC | 2C-Series Phenethylamines | Mimic Urine | Native Fluorescence | ~10⁻⁴ M | nih.gov |

| Sweeping-MEKC | 2C-Series Phenethylamines | Mimic Urine | Native Fluorescence | ~10⁻⁷ M | nih.gov |

| MEKC | 2C-Series Phenethylamines (FITC derivatized) | Mimic Urine | LED-Induced Fluorescence (LIF) | ~10⁻⁷ M | nih.gov |

| Stacking-MEKC | 2C-Series Phenethylamines (FITC derivatized) | Mimic Urine | LED-Induced Fluorescence (LIF) | ~10⁻⁸ M | nih.gov |

| CE-ESI-MS | 2C-T-Series Phenethylamines | Human Plasma | Electrospray Ionization-Mass Spectrometry | - | nih.gov |

| CE-ESI-MS | 4-alkyl-2,5-dimethoxy-amphetamines | Urine | Electrospray Ionization-Mass Spectrometry | 10 ng/mL (Lower limit of calibration) | nih.gov |

Advanced Analytical Strategies for Trace Analysis in Complex Matrices

Detecting this compound in biological research samples (e.g., urine, plasma) or seized materials presents a significant challenge due to the low concentrations of the analyte and the presence of numerous interfering substances. unodc.orgiu.edukoreascience.kr Advanced analytical strategies are therefore essential, beginning with meticulous sample preparation to isolate and concentrate the target compound. mdpi.com

Effective sample preparation is a critical first step to remove matrix interferences and enrich the analyte of interest before instrumental analysis. scispace.com The two most common techniques for phenethylamines are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). scispace.com

Liquid-Liquid Extraction (LLE): LLE is a classic separation method based on the differential solubility of a compound between two immiscible liquid phases. benthamopen.com For basic compounds like phenethylamines, the pH of the aqueous sample (e.g., urine or blood) is adjusted to a basic pH (typically >9) to ensure the analyte is in its neutral, un-ionized form. benthamopen.comresearchgate.net This increases its solubility in an organic extraction solvent. researchgate.net The choice of solvent is crucial for extraction efficiency. benthamopen.com

A typical LLE procedure for phenethylamines from biological fluids involves:

pH Adjustment: Alkalinizing the sample (e.g., blood, urine) with a buffer or base like ammonium hydroxide. forensicresources.orgforensicresources.org

Solvent Extraction: Adding an immiscible organic solvent (e.g., n-butyl chloride, chloroform, ethyl acetate) and mixing thoroughly to partition the analyte into the organic phase. benthamopen.comforensicresources.orgforensicresources.org

Phase Separation: Separating the organic layer from the aqueous layer, often aided by centrifugation. forensicresources.orgforensicresources.org

Back Extraction (Optional Cleanup): Transferring the analyte back into an acidic aqueous solution for further purification.

Evaporation and Reconstitution: Evaporating the final organic solvent and reconstituting the residue in a small volume of a solvent compatible with the analytical instrument. forensicresources.orgforensicresources.org

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and concentration that has become a common alternative to LLE due to its efficiency, selectivity, and reduced solvent consumption. scispace.comthermofisher.comscioninstruments.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. scioninstruments.com

For phenethylamines, which are basic compounds, cation-exchange or reversed-phase sorbents are commonly used. scioninstruments.com A study on 4-alkyl-2,5-dimethoxy-amphetamine derivatives in urine utilized a simple SPE cleanup prior to CE-MS analysis. nih.gov

The general steps for SPE are:

Conditioning: The sorbent is treated with a solvent to activate it.

Sample Loading: The pre-treated sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Impurities are washed from the cartridge with a solvent that does not elute the analyte.

Elution: The analyte of interest is desorbed and collected using a strong elution solvent.

The choice between LLE and SPE depends on the specific matrix, the required level of cleanup, and the subsequent analytical technique.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. koreascience.kr For phenethylamines like this compound, derivatization is often employed to enhance volatility, improve chromatographic peak shape, and increase detection sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. iu.edushimadzu.comshimadzu.com The primary amine group of phenethylamines is the typical site for derivatization. shimadzu.comshimadzu.com

Common derivatization strategies include:

Acylation: This is one of the most common methods, where a labile hydrogen on the amine group is replaced with an acyl group. Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used acylating agent for phenethylamines. iu.edushimadzu.com The resulting trifluoroacetyl (TFA) derivatives are more volatile and provide better mass spectral information than the underivatized compounds. shimadzu.comshimadzu.com

On-Column Derivatization: To reduce sample preparation time, automated on-column derivatization techniques have been developed. shimadzu.comshimadzu.com In this method, the sample and the derivatizing agent are injected sequentially into the hot GC injection port, where the reaction occurs just before chromatographic separation. shimadzu.com

Fluorescent Labeling: For fluorescence-based detection methods, such as in HPLC or CE, derivatization with a fluorophore can dramatically enhance sensitivity. As mentioned previously, fluorescein isothiocyanate (FITC) has been used to label 2C-series phenethylamines, enabling highly sensitive detection by LED-induced fluorescence. nih.gov

The following table outlines common derivatizing agents and their applications for phenethylamine analysis.

| Derivatizing Agent | Chemical Class | Purpose | Analytical Technique | Reference |

| Trifluoroacetic anhydride (TFAA) | Acylating Agent | Increase volatility and improve mass spectral differentiation | GC-MS | iu.edushimadzu.com |

| N-methyl-bis-trifluoroacetamide (MBTFA) | Acylating Agent | Used for automated on-column derivatization | GC-MS | shimadzu.com |

| Fluorescein isothiocyanate isomer I (FITC) | Fluorophore | Add a fluorescent tag for enhanced sensitivity | Capillary Electrophoresis (CE) with LIF detection | nih.gov |

Pharmacological and Mechanistic Studies Focused on in Vitro and Animal Models

Receptor Binding Affinities and Functional Activity in In Vitro Assays

The interaction of 2,5-dimethoxyphenethylamine derivatives with various neurotransmitter systems has been extensively characterized using in vitro radioligand binding assays and functional assays in cell lines expressing specific receptor subtypes.

Compounds structurally related to 2-(2,5-Dimethoxy-4-methylphenyl)ethanol, particularly the 2C-X and DOx series, exhibit a strong and preferential interaction with serotonin (B10506) 5-HT2 receptors. Research demonstrates that these derivatives bind with moderate to high affinity to the 5-HT2A receptor. frontiersin.org They typically show a binding preference for the 5-HT2A receptor over the 5-HT2C receptor, and both of these over the 5-HT1A receptor. frontiersin.org

Functional studies confirm that these compounds act as agonists or partial agonists at these receptors. For instance, N-benzylphenethylamine derivatives like 25D-NBOMe show very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, with potencies in the subnanomolar to low nanomolar range, comparable to lysergic acid diethylamide (LSD). conestogac.on.ca Their activity at the 5-HT2B receptor is generally characterized by lower affinity, potency, and efficacy. conestogac.on.ca The introduction of an α-methyl group to the phenethylamine (B48288) core, creating amphetamine analogs like DOM, has a minor influence on binding affinity at 5-HT2A/2C receptors. nih.gov

Interactive Table: Serotonin Receptor Binding Affinities and Functional Activity of Related Phenethylamines

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 2C-B | 5-HT2A | 1.6 | ||

| 5-HT2C | 4.1 | |||

| TMA-2 | 5-HT2A | 4400 | 990 | 47% |

| 25H-NBOMe | 5-HT2A | High Potency | Full Agonist | |

| 5-HT2C | High Potency | Full Agonist | ||

| 25D-NBOMe | 5-HT2A | Subnanomolar | Full Agonist | |

| 5-HT2C | High Potency | Full Agonist |

Data sourced from multiple in vitro studies. conestogac.on.canih.gov

While the primary targets for this class of compounds are serotonin receptors, interactions with other key neurotransmitter systems have also been investigated. In general, their affinity for dopaminergic and adrenergic receptors, as well as for monoamine transporters, is significantly lower than for 5-HT2 receptors.

Studies on N-benzylphenethylamines show low to mid-micromolar affinities and potencies at the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). conestogac.on.ca Receptor binding assays on a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine analogs revealed binding affinities at adrenergic α1, α2, and dopaminergic D2 receptors. frontiersin.orgnih.gov Dopamine itself has been shown to interact with and activate adrenergic receptors, highlighting the potential for cross-talk between these catecholamine systems. nih.gov However, for the phenethylamine derivatives , the activity at these non-serotonergic sites is generally considered secondary to their potent effects on the 5-HT2A receptor.

Interactive Table: Monoamine Receptor and Transporter Binding Affinities of Related Phenethylamines

| Compound Class | Target | Binding Affinity (Kᵢ) Range |

| 2C-O Derivatives | α1 Adrenergic | >10,000 nM |

| α2 Adrenergic | >10,000 nM | |

| D2 Dopaminergic | >10,000 nM | |

| DAT | >10,000 nM | |

| NET | >10,000 nM | |

| SERT | 6,800 - >10,000 nM | |

| 3C-O Derivatives (Amphetamines) | α1 Adrenergic | >10,000 nM |

| α2 Adrenergic | 4,200 - >10,000 nM | |

| D2 Dopaminergic | >10,000 nM | |

| DAT | >10,000 nM | |

| NET | 1,900 - >10,000 nM | |

| SERT | 3,300 - >10,000 nM |

Data based on studies of various 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and amphetamines. frontiersin.org

Cellular and Subcellular Effects of this compound and its Derivatives

Research into the direct inhibition or modulation of specific enzymes by this compound and its immediate analogs is not extensively documented in publicly available literature. The primary metabolic pathways for related compounds involve enzymes such as cytochrome P450, but studies focusing on the compounds as inhibitors or modulators of other enzyme systems are sparse. For context, ethanol (B145695) is known to competitively inhibit alcohol dehydrogenase, which can delay the metabolism of other substances processed by this enzyme. researchgate.net

The intracellular signaling cascades initiated by the binding of these compounds to the 5-HT2A receptor are a key area of mechanistic research. Activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor (GPCR), by agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) initiates a cascade of intracellular events. nih.govnih.gov

This process begins with the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This leads to downstream activation of several signaling pathways, including the mitogen-activated protein (MAP) kinase and calcium/calmodulin-dependent kinase II (CaMKII) pathways. nih.gov These cascades converge on the phosphorylation of transcription factors such as the cAMP Response Element Binding Protein (CREB). nih.gov The activation of these pathways is believed to be fundamental to the changes in gene expression and neuronal plasticity associated with these compounds. nih.gov Recent research also highlights the concept of "biased agonism," where ligands can differentially activate Gq-protein signaling versus β-arrestin2 pathways. Studies suggest that the Gq-signaling efficacy, rather than β-arrestin2 recruitment, is the primary predictor of the in vivo effects associated with 5-HT2A activation by these compounds. nih.govresearchgate.net

Animal Behavioral Pharmacology (Mechanistic Research, not recreational effects)

Animal models provide crucial insights into the mechanistic basis of the in vivo effects of these compounds. A hallmark behavioral response in rodents to 5-HT2A receptor activation is the head-twitch response (HTR). wikipedia.orgnih.gov This behavior is reliably elicited by compounds such as DOM and DOI and is blocked by 5-HT2A antagonists, making it a standard behavioral proxy for 5-HT2A receptor activation in mechanistic studies. nih.govresearchgate.net

Furthermore, these compounds have been used in drug discrimination paradigms, where animals are trained to distinguish the effects of a specific drug from saline. DOM, for example, substitutes for LSD in such tests, indicating a shared mechanism of action. wikipedia.org

Studies have also explored the effects of these compounds on more complex behaviors. For instance, the derivative ALEPH-2 was found to decrease locomotor activity in mice and rats. nih.gov A significant area of research has been the effect of the 5-HT2A agonist DOI on alcohol consumption in animal models. Multiple studies have shown that DOI dose-dependently reduces voluntary ethanol intake and preference in rats. nih.govnih.gov This effect appears to be more pronounced in rats with higher baseline levels of ethanol consumption. nih.govnih.gov In mice, DOI was also found to block the rewarding effects of ethanol in a conditioned place preference paradigm and selectively reduce ethanol consumption. nih.gov These findings suggest that the serotonergic system, particularly the 5-HT2A receptor, plays a modulatory role in the neurobiological circuits underlying alcohol consumption. nih.gov

Drug Discrimination Paradigms with Analogues (e.g., comparing to DOM, LSD)

Drug discrimination is a behavioral pharmacology technique used to assess the interoceptive (subjective) effects of psychoactive compounds in animal models. wikipedia.org In this paradigm, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo or other substances. The degree to which a novel compound substitutes for the training drug indicates a shared mechanism of action and similar subjective effects. wikipedia.org

Studies have demonstrated that 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D), the parent amine of this compound, fully substitutes for the discriminative stimulus effects of both lysergic acid diethylamide (LSD) and 2,5-Dimethoxy-4-methylamphetamine (DOM) in rodents. researchgate.net DOM, a potent psychedelic, is frequently used as a training drug in these assays, and generalization to its stimulus cue is a strong indicator of psychedelic-like activity mediated by the serotonin 5-HT2A receptor. wikipedia.orgnih.gov

The discriminative stimulus effects of DOM are specifically mediated by the 5-HT2A receptor, as these effects are blocked by selective 5-HT2A receptor antagonists like MDL 100,907, as well as 5-HT2A/2C antagonists such as ketanserin and ritanserin. nih.gov The substitution of 2C-D for DOM and LSD suggests that it produces similar subjective effects and that these effects are primarily driven by its agonist activity at 5-HT2A receptors. Other related 2,5-dimethoxyphenethylamine (2C-X) analogues also substitute for the discriminative cues of DOM or LSD, reinforcing the central role of the 5-HT2A receptor in the activity of this chemical family. researchgate.netresearchgate.net

| Test Compound | Training Drug | Result of Substitution | Mediating Receptor |

|---|---|---|---|

| 2,5-Dimethoxy-4-methylphenethylamine (2C-D) | LSD / DOM | Full Substitution | 5-HT2A |

| 2,5-Dimethoxy-4-chlorophenethylamine (2C-C) | LSD / DOM | Full Substitution | 5-HT2A |

| 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) | LSD / DOM | Full Substitution | 5-HT2A |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | LSD / DOM | Full Substitution | 5-HT2A |

| (-)-DOM | DOM | Full Substitution | 5-HT2A |

Head-Twitch Response in Rodents as a Behavioral Proxy

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of certain psychoactive substances. wikipedia.org It is a well-established behavioral proxy for the hallucinogenic potential of drugs in humans and is reliably induced by serotonergic psychedelics, including LSD and psilocybin. wikipedia.orgresearchgate.net The HTR is specifically mediated by the activation of serotonin 5-HT2A receptors, primarily in the cerebral cortex. wikipedia.orgnih.gov A strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans. wikipedia.org

Compounds structurally related to this compound, such as the potent 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), are standardly used to elicit the HTR in research settings. nih.gov Studies on other 2C-X series compounds, such as 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7), have shown that they induce HTR in a manner similar to DOM. researchgate.net Crucially, this response can be blocked by pretreatment with a selective 5-HT2A antagonist, confirming the receptor's involvement. researchgate.net The ability of the parent amines of these ethanol metabolites to induce the HTR provides strong evidence of their functional activity as 5-HT2A receptor agonists, a key mechanism for producing psychedelic effects. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationships (SAR) for the 2,5-dimethoxyphenethylamine class of compounds, to which this compound is related, have been extensively investigated to understand how molecular modifications influence pharmacological activity, particularly at serotonin receptors. nih.govnih.gov The core 2,5-dimethoxyphenethylamine scaffold is essential for activity, and substitutions on the phenyl ring significantly modulate receptor affinity and potency. nih.gov

Key findings from SAR studies include:

Substitution at the 4-Position: The introduction of a small, lipophilic substituent at the 4-position of the phenyl ring generally increases potency as a 5-HT2A receptor agonist. nih.govnih.gov The 4-methyl group, as seen in the parent compound 2C-D, fits this profile. Other small alkyl groups or halogens (e.g., bromo in 2C-B, iodo in 2C-I) also confer high potency. nih.govnih.govnih.gov

Methoxy (B1213986) Groups: The methoxy groups at the 2- and 5-positions are critical for activity. Deletion of the 5-methoxy group leads to a significant drop in agonist potency at the 5-HT2A receptor, while deletion of the 2-methoxy group results in a near-complete loss of activity. nih.gov

The Ethylamine (B1201723) Side Chain: The two-carbon chain separating the phenyl ring from the functional group (in this case, the alcohol) is a defining feature. Modifications to this chain, such as the addition of an alpha-methyl group (as in the DOM series), can further increase potency. acs.org The conversion of the primary amine in 2C-D to the primary alcohol in this compound is a metabolic step that typically results in a pharmacologically less active compound compared to the parent amine.

These SAR studies highlight that the specific arrangement of substituents on the phenethylamine scaffold is finely tuned for optimal interaction with the 5-HT2A receptor. The 2,5-dimethoxy and 4-methyl substitution pattern of the parent amine, 2C-D, represents a combination that confers significant agonist activity at this receptor.

| Structural Modification (relative to 2,5-dimethoxyphenethylamine) | Effect on 5-HT2A Receptor Agonist Potency |

|---|---|

| Addition of small, lipophilic group at 4-position (e.g., -CH3, -Br, -I) | Increases potency |

| Deletion of 2-position methoxy group | Drastic decrease in potency |

| Deletion of 5-position methoxy group | Significant decrease in potency |

| Conversion of terminal amine (-NH2) to alcohol (-OH) | Generally decreases potency |

| Addition of alpha-methyl to ethylamine chain | Increases potency |

Computational and Theoretical Investigations of 2 2,5 Dimethoxy 4 Methylphenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab-initio Methods)

Quantum chemical calculations are employed to elucidate the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and ab-initio calculations can predict various molecular characteristics with a high degree of accuracy.

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., Mulliken charge distribution)

The first step in most quantum chemical studies is the optimization of the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. cnr.itpennylane.aiatomistica.online For 2-(2,5-dimethoxy-4-methylphenyl)ethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state conformation.

Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this is the Mulliken charge distribution, which provides an estimation of the partial atomic charge on each atom in the molecule. niscpr.res.in This information is crucial for understanding the molecule's reactivity and intermolecular interactions. In this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom in related phenethylamines, are expected to carry negative partial charges, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive partial charges.

Table 1: Hypothetical Mulliken Charge Distribution for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| O (2-methoxy) | -0.55 |

| O (5-methoxy) | -0.55 |

| C (4-methyl) | -0.20 |

Note: This table is illustrative and presents hypothetical values based on general principles of organic chemistry. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-methyl-phenyl ring, while the LUMO would be distributed over the aromatic system. The analysis of these orbitals can help in understanding the intramolecular charge transfer characteristics of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.85 |

Note: This table is illustrative and presents hypothetical values based on typical ranges for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.

Simulations of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Quantum chemical calculations can be used to simulate various types of molecular spectra. The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netuci.eduscispace.com By comparing the simulated spectra with experimental data, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. This can be a valuable tool for structural elucidation.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic (UV-Vis) absorption spectrum of a molecule. scielo.org.zanih.govmaterialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions due to the substituted benzene (B151609) ring.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Given that many 2,5-dimethoxyphenethylamines interact with serotonin (B10506) receptors, molecular docking and dynamics simulations are valuable tools to study the potential interactions of this compound with these biological targets, such as the 5-HT2A receptor. nih.govmdpi.comnih.govbiorxiv.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This can provide insights into the binding mode and affinity of the ligand. For this compound, docking studies would likely investigate its interactions with the amino acid residues in the binding pocket of the 5-HT2A receptor. Key interactions would likely involve hydrogen bonding between the hydroxyl group of the ethanol (B145695) moiety and polar residues in the receptor, as well as hydrophobic interactions between the substituted phenyl ring and nonpolar residues.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. biorxiv.orgmdpi.comnih.gov These simulations can reveal how the ligand and receptor move and adapt to each other, and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. MD simulations of this compound bound to the 5-HT2A receptor could elucidate the stability of the binding pose and the key residues involved in maintaining the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (on related series)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the class of 2,5-dimethoxyphenethylamines, QSAR studies have been conducted to understand the structural requirements for affinity and activity at serotonin receptors. nih.govnih.gov

These studies have shown that the nature of the substituent at the 4-position of the phenyl ring plays a crucial role in determining the affinity for the 5-HT2A receptor. nih.govnih.govresearchgate.net Specifically, the lipophilicity (hydrophobicity) and the electronic character of the 4-position substituent have been identified as important factors. nih.gov Generally, increasing the lipophilicity of the 4-substituent leads to an increase in binding affinity at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net

In the case of this compound, the 4-substituent is a methyl group. The methyl group is a small, lipophilic substituent. Based on the findings from QSAR studies on related series, the presence of this methyl group would be expected to contribute favorably to the binding affinity at serotonin receptors compared to an unsubstituted analog.

Table 3: QSAR Findings for 4-Substituted 2,5-Dimethoxyphenyl-isopropylamines at 5-HT2A Receptors

| 4-Position Substituent | Lipophilicity (π value) | Electron Withdrawing/Donating Character (σp) | Relative 5-HT2A Receptor Affinity |

| H | 0.00 | 0.00 | Baseline |

| CH3 | +0.56 | -0.17 | Increased |

| Br | +0.86 | +0.23 | Increased |

| I | +1.12 | +0.18 | Further Increased |

Source: Adapted from QSAR studies on related phenylisopropylamine series. nih.gov

This table illustrates the general trend observed in QSAR studies of related compounds, where increasing lipophilicity at the 4-position correlates with increased receptor affinity.

Environmental and Forensic Chemical Research Pertaining to 2 2,5 Dimethoxy 4 Methylphenyl Ethanol

Environmental Fate and Degradation Studies of Analogous Compounds

While specific environmental fate and degradation studies on 2-(2,5-Dimethoxy-4-methylphenyl)ethanol are not extensively documented in publicly available literature, the environmental behavior of this compound can be inferred from research on structurally analogous chemicals, particularly those containing aromatic rings and methoxy (B1213986) functional groups. Biodegradation is recognized as a primary mechanism for the removal of such organic pollutants from the environment, driven by the metabolic versatility of microorganisms. nih.gov

Bacteria, in particular, are known to degrade a wide array of aromatic compounds. nih.gov Research into the biodegradation of polychlorinated biphenyls (PCBs) has identified that hydroxy and methoxy derivatives can be transformed by bacterial strains. For instance, Rhodococcus wratislaviensis has been shown to degrade mixtures of methoxy and hydroxy polychlorobiphenyls, with degradation efficiency depending on the initial concentration of the mixture. researchgate.net The primary metabolites of this microbial action are often corresponding benzoic acids, suggesting a pathway for the breakdown of the aromatic structure. researchgate.net

The degradation of simpler aromatic compounds like naphthalene (B1677914) has been studied extensively and serves as a model for the breakdown of more complex polycyclic aromatic hydrocarbons (PAHs). frontiersin.org Bacteria from genera such as Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas are capable of utilizing naphthalene as a sole source of carbon and energy. nih.gov The initial step in these aerobic degradation pathways typically involves the incorporation of molecular oxygen into the aromatic ring by oxygenase enzymes. frontiersin.org This leads to the formation of catechols, which are key intermediates that undergo ring fission, breaking open the stable aromatic structure and allowing for further metabolism into central cellular pathways. nih.gov Given the dimethoxy-substituted phenyl group in this compound, it is plausible that similar enzymatic processes, such as demethylation followed by dioxygenase-mediated ring cleavage, would be involved in its biodegradation.

| Bacterial Genus/Species | Compound/Compound Class Degraded | Key Metabolic Pathway/Process | Reference |

|---|---|---|---|

| Rhodococcus wratislaviensis | Methoxy and Hydroxy Polychlorinated Biphenyls | Biotransformation to polychloro- and hydroxy(polychloro)benzoic acids. | researchgate.net |

| Pseudomonas, Burkholderia, Sphingomonas | Naphthalene (a simple PAH) | Upper pathway conversion to salicylate, followed by a lower pathway to pyruvate (B1213749) and acetaldehyde (B116499) via catechol meta-cleavage. | nih.govfrontiersin.org |

| Moraxella sp. | p-Nitrophenol | Pathway proceeds through hydroquinone, with ring fission being a key step. | researchgate.net |

Forensic Analytical Chemistry Applications for Detection in Seized Materials

The detection and identification of novel psychoactive substances, including substituted phenethylamines like this compound, in seized materials is a critical task for forensic chemistry laboratories. Due to the vast number of structural analogs, methods that provide detailed structural information are essential for unambiguous identification. ojp.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these compounds. ojp.govnih.gov Electron ionization (EI) is commonly used, which provides reproducible fragmentation patterns that can be compared to reference mass spectra for identification. ojp.gov For phenethylamines, characteristic fragmentation can help elucidate the structure, including the substitution pattern on the aromatic ring. High-resolution mass spectrometry (HRMS), often coupled with GC (GC-TOFMS), provides accurate mass measurements, allowing for the determination of elemental formulae for the parent ion and its fragments, which significantly increases confidence in the identification, especially when reference standards are unavailable. ojp.gov

Direct sample analysis techniques coupled with mass spectrometry have also emerged as rapid screening tools. These methods allow for the quick preliminary identification of compounds in seized materials, such as on blotter paper, with minimal sample preparation. nih.gov While providing a swift initial assessment, confirmation with more established techniques like GC-MS is typically required. nih.gov A variety of chromatographic and spectrometric techniques are often employed in judicial cases to identify phenethylamines in seized powders and mixtures. nih.govresearchgate.net

| Analytical Technique | Principle | Application in Phenethylamine Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their properties and then fragments them for mass analysis, creating a chemical fingerprint. | Standard method for identifying phenethylamines in seized powders. Provides characteristic fragmentation patterns for structural elucidation and library matching. | ojp.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high precision, allowing for the determination of elemental composition. | Used to assign elemental formulae to characteristic ions, aiding in the identification of novel or unexpected analogs without reference standards. | ojp.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Often coupled with Diode-Array Detection (DAD). | Used for the separation and preliminary identification of phenethylamines in complex mixtures, such as powders containing cutting agents. | nih.govresearchgate.net |

| Direct Sample Analysis-Time of Flight Mass Spectrometry (DSA-TOFMS) | An ambient ionization technique that allows for direct analysis of samples with little to no preparation, followed by accurate mass analysis. | Enables rapid screening of seized materials (e.g., blotter paper) for a preliminary identification of phenethylamine compounds. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule. | Offers definitive structural elucidation of unknown substances, confirming connectivity and stereochemistry. Used when sufficient quantity and purity of the material are available. | nih.gov |

Chemical Ecology and Biogeochemical Cycling (if applicable)

As this compound is a synthetic compound, it does not have a natural biogeochemical cycle. wikipedia.org Its presence and circulation in the environment are a result of anthropogenic activities. The potential biogeochemical pathway of such a compound, should it be released into the environment, would be governed by general principles that apply to other synthetic aromatic contaminants like polycyclic aromatic hydrocarbons (PAHs). acs.orgacs.org

The movement and transformation of chemical compounds in the environment occur between the atmosphere, lithosphere (soil, crust), hydrosphere (water), and biosphere (living organisms). wikipedia.org If released, this compound could enter coastal waters through atmospheric deposition or runoff. acs.org In aquatic systems, its fate would be determined by processes such as water-particle partitioning, where hydrophobic compounds tend to adsorb to particulate matter, which can then settle into sediments. acs.org

The ultimate fate of such a compound in the environment is closely linked to its susceptibility to degradation. As discussed in section 7.1, microbial degradation is a key process that can remove anthropogenic organic chemicals from the environment. acs.orgnih.gov The biogeochemical cycling would thus involve transport through various environmental compartments, with microbial communities in soil and water potentially playing a crucial role in its eventual transformation and mineralization, breaking it down into simpler inorganic molecules. nih.govnih.gov However, without specific studies on this compound, its persistence, potential for bioaccumulation, and specific transformation products in the environment remain speculative.

Future Research Directions and Unexplored Avenues for 2 2,5 Dimethoxy 4 Methylphenyl Ethanol Research

Development of Novel Synthetic Routes and Green Chemistry Approaches

The current synthesis of 2-(2,5-dimethoxy-4-methylphenyl)ethanol is often a byproduct of metabolic studies rather than a primary synthetic goal. Establishing dedicated, efficient, and sustainable synthetic routes is a critical first step for enabling further research. Future work should focus on moving beyond traditional, multi-step syntheses that may utilize hazardous reagents and generate significant waste.

Novel Synthetic Strategies: Future research could explore modern synthetic methodologies for the targeted production of substituted phenylethanols. hilarispublisher.com Transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, offers a powerful tool for the construction of the core carbon skeleton. hilarispublisher.comacs.org Another promising avenue is the application of photoredox catalysis, which uses visible light to drive chemical reactions, offering milder and more sustainable conditions compared to traditional methods. acs.orgresearchgate.net

Green Chemistry and Biocatalysis: A significant unexplored avenue is the application of green chemistry principles to the synthesis of this compound. This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. unibo.it Biocatalysis, in particular, presents a highly attractive, sustainable alternative. nih.gov Research has demonstrated the efficient conversion of L-phenylalanine to 2-phenylethanol (B73330) using engineered enzymatic cascades in microorganisms like Escherichia coli and yeast such as Saccharomyces cerevisiae. nih.govresearchgate.netcjcatal.comnih.govmdpi.com Future studies could engineer specific enzymes and pathways to produce this compound directly from a substituted precursor, leveraging the high selectivity and mild reaction conditions of biological systems. researchgate.net

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis (Whole-cell) | Using engineered microorganisms (e.g., yeast, E. coli) to convert a precursor (e.g., substituted L-phenylalanine) into the target molecule. nih.govmdpi.com | Uses renewable feedstocks, mild aqueous conditions, high selectivity, reduced waste. | Strain engineering for high tolerance and yield; optimizing fermentation conditions. mdpi.commdpi.com |

| Enzymatic Synthesis (Cell-free) | Employing isolated enzymes in a cascade to perform the synthesis in vitro. researchgate.net | High purity, no cell viability issues, precise control over reaction conditions. | Enzyme discovery and optimization; enzyme immobilization for reusability. |

| Photoredox Catalysis | Utilizing visible light in conjunction with a photocatalyst to enable C-C bond formation. acs.orgresearchgate.net | Mild reaction conditions, use of renewable energy source, high functional group tolerance. | Development of specific catalytic systems for substituted aryl iodides and aliphatic precursors. acs.org |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Improved safety, scalability, and process control; potential for automation. | Designing and optimizing a continuous flow process integrating novel catalytic methods. |

Elucidation of Enantiomeric Specificity in Synthesis and Metabolism

While this compound itself is an achiral molecule, it is a key metabolite of chiral precursors like 2,5-dimethoxy-4-methylamphetamine (DOM). The metabolism and activity of such phenethylamines are often highly stereoselective. Therefore, understanding the enantiomeric specificity of the metabolic pathways leading to this alcohol is crucial.

Future research should investigate whether the biotransformation of (R)-DOM and (S)-DOM proceeds at different rates or through different pathways, and how this affects the yield of the ethanol (B145695) metabolite. This involves developing stereoselective analytical methods, such as chiral chromatography (GC or HPLC), to separate and quantify the enantiomers of the parent drug and its chiral metabolites in biological samples. sigmaaldrich.comresearchgate.netgoogle.com Enzymatic kinetic resolution has also proven effective for preparing pure enantiomers of phenylethylamines for use in such studies. researchgate.netmdpi.com Investigating which specific enzymes (e.g., cytochrome P450 isoforms) are responsible for the metabolism of each enantiomer will provide a deeper understanding of the disposition of these compounds in the body.

Application of Advanced Omics Technologies in Biotransformation Studies

The study of how the body processes xenobiotics has been revolutionized by "omics" technologies. These high-throughput techniques offer a holistic view of biological systems and can be powerfully applied to elucidate the biotransformation of the parent compounds of this compound.

Metabolomics: This approach allows for the comprehensive analysis of all small-molecule metabolites in a biological sample. Untargeted metabolomics can be used to discover novel, previously unknown metabolites of a parent compound in urine or plasma, providing a complete picture of its metabolic fate. nih.govnih.govmdpi.com Targeted metabolomics can then be used to precisely quantify the formation of this compound and other key metabolites over time. researchgate.net

Proteomics: Quantitative proteomics can identify and quantify the abundance of specific drug-metabolizing enzymes (DMEs), such as CYP450s and UGTs, in tissues like the liver. thermofisher.comnih.govnih.gov By correlating the levels of specific enzymes with the rate of formation of the ethanol metabolite in human liver microsomes, researchers can pinpoint exactly which enzymes are responsible for this biotransformation pathway. researchgate.netmdpi.com This is critical for predicting potential drug-drug interactions and individual variability in metabolism.

| Omics Technology | Application | Key Research Questions Addressed |

|---|---|---|

| Metabolomics (LC-MS/GC-MS) | Comprehensive profiling of metabolites in biological fluids (urine, plasma) after exposure to the parent compound. mdpi.com | What is the full range of metabolites produced? What are the major and minor metabolic pathways? nih.gov |

| Proteomics (LC-MS/MS) | Quantification of drug-metabolizing enzymes in relevant tissues (e.g., human liver microsomes). nih.govresearchgate.net | Which specific CYP450 or other enzymes are responsible for the formation of this compound? mdpi.com |

| Transcriptomics (RNA-Seq) | Measuring the gene expression levels of metabolizing enzymes in response to exposure. | Does exposure to the parent compound induce or suppress the expression of genes encoding for its own metabolizing enzymes? |

Exploration of Non-Pharmacological and Industrial Applications

The structural similarity of this compound to commercially valuable compounds suggests a range of unexplored non-pharmacological and industrial applications. The parent structure, 2-phenylethanol, is a high-value compound widely used in the food, fragrance, and cosmetics industries for its characteristic rose-like scent. nih.govmdpi.comnih.govresearchgate.net It also possesses antimicrobial and preservative properties. nih.gov

Future research should focus on characterizing the organoleptic properties (scent and flavor profile) of this compound. The methoxy (B1213986) and methyl substitutions on the phenyl ring could impart unique and potentially desirable fragrance notes, making it a candidate for use in perfumery or as a flavoring agent. Furthermore, its potential as an antimicrobial or antifungal agent, analogous to 2-phenylethanol, warrants investigation. The molecule could also serve as a valuable chemical intermediate or building block for the synthesis of more complex molecules in materials science or agricultural chemistry. Structure-activity relationship studies could explore its potential in other areas, such as the inhibition of platelet aggregation, where other simple phenylalkyl derivatives have shown activity. nih.gov

Integration of Experimental and Computational Approaches for Predictive Modeling

The integration of computational modeling with experimental work offers a powerful synergy for accelerating research. In silico tools can predict metabolic fates, guide experimental design, and help interpret complex datasets.

Metabolism Prediction: Computational tools like BioTransformer and enviPath can predict the likely metabolites of a parent compound based on known biotransformation rules and machine learning models. nih.govrsc.orgbiotransformer.canih.gov These predictions can generate a suspect list of metabolites, including this compound, which can then be targeted for confirmation using high-resolution mass spectrometry. nih.govresearchgate.net This approach streamlines the process of metabolite identification.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of related molecules based on their chemical structure. nih.gov For instance, a QSAR model could be built to predict the fragrance characteristics or antimicrobial activity of a series of substituted phenylethanols. Molecular docking simulations can be used to model how the parent phenethylamine (B48288) compound binds to the active site of drug-metabolizing enzymes like CYP2D6. nih.gov This can help explain why certain metabolic pathways, such as the one leading to the ethanol derivative, are favored and can predict how structural changes might alter the metabolic profile. mdpi.complos.org This integrated approach reduces the need for extensive trial-and-error experimentation and provides deeper mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.